molecular formula C4H5NO3 B554408 Z-L-Gla(OtBu)2-OH CAS No. 60686-50-2

Z-L-Gla(OtBu)2-OH

Cat. No. B554408
CAS RN: 60686-50-2
M. Wt: 437,49 g/mole
InChI Key: NQTADLQHYWFPDB-UHFFFAOYSA-N
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Description

Z-L-Gla(OtBu)2-OH, also known as N-Alpha-(benzyloxycabonyl)-gamma-carboxy-L-glutamic-acid-gamma-di-t-butylester, is a chemical compound with the molecular formula C22H31NO8 . It appears as a white to yellow powder .


Molecular Structure Analysis

The molecular weight of Z-L-Gla(OtBu)2-OH is 437.5 g/mol . The IUPAC name for this compound is (2S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid . The compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors .


Physical And Chemical Properties Analysis

Z-L-Gla(OtBu)2-OH has a molecular weight of 437.5 g/mol . It has an XLogP3-AA value of 3.3, which is a measure of its lipophilicity .

Scientific Research Applications

Catalysis and Materials Science

  • Zr(OtBu)4 has been used to create a poly(dialkoxyzirconium phenoxide) through a polycondensation process, resulting in an O−Zr−O network. This material exhibited remarkable catalytic performance in the Diels-Alder reaction due to its solid metal-organic catalyst nature, significantly surpassing the activity of its soluble components (Sawaki & Aoyama, 1999).
  • A zirconium precatalyst, identified as (salfan)Zr(OtBu)2, demonstrated efficacy in the redox-controlled block copolymerization of l-lactide and cyclohexene oxide, enabling the synthesis of various diblock and triblock copolymers (Quan et al., 2016).
  • Zr(OtBu)4, in combination with BINOL-based ligands, catalyzed the Friedel-Crafts alkylation of indoles with beta-substituted alpha,beta-enones, yielding high enantioselectivity and good yields in most cases (Blay et al., 2007).

Environmental Applications

  • ZnSn(OH)6, when decorated with silver iodide, demonstrated enhanced photocatalytic activity for the degradation of oxytetracycline hydrochloride, an antibiotic. This novel composite material showed significant improvement in degradation rates compared to its individual components, highlighting its potential for environmental remediation applications (Zhang et al., 2021).

Safety And Hazards

When handling Z-L-Gla(OtBu)2-OH, it’s advised to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRFPOKYPNCYJU-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C(C[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679829
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-L-Gla(OtBu)2-OH

CAS RN

60686-50-2
Record name (2S)-2-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-4-(tert-butoxycarbonyl)-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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